Einecs 240-940-0

Description

Historical Context of Antamanide Discovery and Isolation

Antamanide was discovered and isolated from the death cap mushroom, Amanita phalloides, a fungus known for producing a variety of potent toxins. wikipedia.orgwikipedia.org The research group led by Theodor Wieland first reported the discovery and isolation of this compound in 1968. semanticscholar.orgnih.govresearchgate.net It was identified through efforts to find the source of anti-phalloidin activity within a lipophilic extract of the mushroom. wikipedia.org Phalloidin (B8060827) is one of the primary toxins found in Amanita phalloides. wikipedia.org

The isolation of Antamanide was a notable achievement, as it was found to counteract the lethal effects of the mushroom's own toxins, such as phalloidin, when administered to mice. researchgate.net However, its concentration in the mushroom is too low to overcome the dominant toxic effects of other co-occurring compounds like amatoxins. wikipedia.orgresearchgate.net The initial extraction protocols involved separating the compound from the complex mixture of other secondary metabolites present in the fungus. scienceopen.com

Significance of Cyclic Peptides in Natural Product Chemistry

Antamanide belongs to the class of cyclic peptides, which are polypeptide chains linked end-to-end to form a ring structure. genscript.comscientist.com This class of molecules is of great importance in natural product chemistry and drug discovery for several reasons. altabioscience.com

Enhanced Stability: Compared to their linear counterparts, cyclic peptides exhibit greater stability and resistance to degradation by enzymes (proteolysis). genscript.comaltabioscience.commusechem.com This is because their ring structure lacks the terminal ends that are often targeted by proteases. researchgate.net

Conformational Rigidity: The cyclic structure constrains the molecule into a more rigid conformation. scientist.commusechem.com This pre-organization can lead to higher binding affinity and specificity for biological targets. genscript.comscientist.comaltabioscience.com

Improved Pharmacokinetic Properties: The rigidity and potential for intramolecular hydrogen bonding can reduce the polar surface area, which in some cases improves the ability of the peptide to permeate cellular membranes. scientist.comnih.gov These properties make cyclic peptides attractive candidates for developing therapeutics. genscript.commdpi.com

Targeting Difficult Proteins: Due to their larger and more complex structures compared to traditional small molecules, cyclic peptides can effectively modulate challenging biological targets, such as protein-protein interactions. altabioscience.comnih.govresearchgate.netacs.org

Naturally occurring cyclic peptides, like Antamanide, serve as valuable scaffolds and starting points for the design of new therapeutic agents. nih.govresearchgate.net

Table 1: Advantages of Cyclic Peptides over Linear Peptides

| Feature | Linear Peptides | Cyclic Peptides | Scientific Rationale |

|---|---|---|---|

| Stability | Susceptible to degradation by proteases. | More resistant to enzymatic degradation. genscript.comaltabioscience.commusechem.com | The absence of N- and C-termini protects the cyclic structure from exopeptidases. researchgate.net |

| Conformational Flexibility | Highly flexible with many possible conformations. | Conformationally constrained and more rigid. scientist.commusechem.com | The cyclic backbone reduces the degrees of freedom, leading to a more defined 3D structure. |

| Binding Affinity | Lower binding affinity due to conformational entropy loss upon binding. | Higher binding affinity and specificity. genscript.comscientist.comaltabioscience.com | The pre-organized structure minimizes the entropic penalty of binding to a target. |

| Membrane Permeability | Generally poor. | Can be improved in certain cases. scientist.comnih.gov | Cyclization can mask polar groups and facilitate passive diffusion across cell membranes. |

Structural Classification of Antamanide within Peptide Chemistry

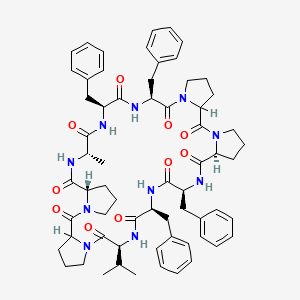

Antamanide is classified as a cyclic decapeptide, meaning it is composed of ten amino acid residues linked in a circular fashion. wikipedia.orge3s-conferences.org Its specific amino acid sequence was determined through a combination of gas chromatography, mass spectrometry, and confirmed by chemical synthesis. researchgate.net

The sequence consists of one valine, one alanine, four proline, and four phenylalanine residues. wikipedia.orgresearchgate.net The primary structure is written as: cyclo(Val-Pro-Pro-Ala-Phe-Phe-Pro-Pro-Phe-Phe) wikipedia.org

Table 2: Structural Details of Antamanide

| Property | Description |

|---|---|

| EINECS Number | 240-940-0 nih.gov |

| Chemical Formula | C₆₄H₇₈N₁₀O₁₀ wikipedia.org |

| Molar Mass | 1147.36 g/mol wikipedia.org |

| Classification | Cyclic Decapeptide wikipedia.orge3s-conferences.org |

| Amino Acid Composition | 1x Valine, 1x Alanine, 4x Proline, 4x Phenylalanine wikipedia.org |

| Sequence | cyclo(Val-Pro-Pro-Ala-Phe-Phe-Pro-Pro-Phe-Phe) wikipedia.org |

| Natural Source | Amanita phalloides mushroom wikipedia.orgwikipedia.org |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| Antamanide | |

| Phalloidin | |

| α-Amanitin | |

| Valine | |

| Proline | |

| Alanine |

Properties

CAS No. |

16898-32-1 |

|---|---|

Molecular Formula |

C64H78N10O10 |

Molecular Weight |

1147.4 g/mol |

IUPAC Name |

(9S,12S,15S,18S,30S,33S,36S,39S)-9,12,33,36-tetrabenzyl-15-methyl-30-propan-2-yl-1,7,10,13,16,22,28,31,34,37-decazapentacyclo[37.3.0.03,7.018,22.024,28]dotetracontane-2,8,11,14,17,23,29,32,35,38-decone |

InChI |

InChI=1S/C64H78N10O10/c1-40(2)54-64(84)74-35-19-31-53(74)63(83)71-32-16-28-50(71)59(79)65-41(3)55(75)66-46(36-42-20-8-4-9-21-42)57(77)69-49(39-45-26-14-7-15-27-45)61(81)73-34-18-30-52(73)62(82)72-33-17-29-51(72)60(80)68-47(37-43-22-10-5-11-23-43)56(76)67-48(58(78)70-54)38-44-24-12-6-13-25-44/h4-15,20-27,40-41,46-54H,16-19,28-39H2,1-3H3,(H,65,79)(H,66,75)(H,67,76)(H,68,80)(H,69,77)(H,70,78)/t41-,46-,47-,48-,49-,50-,51-,52?,53?,54-/m0/s1 |

InChI Key |

WTINJQXJTHUFRF-AJTZDPNRSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCCC2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCCC4C(=O)N5CCC[C@H]5C(=O)N1)C(C)C)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9 |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N1)C(C)C)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9 |

Origin of Product |

United States |

Synthesis and Derivatization Strategies

Methodologies for Total Chemical Synthesis of Antamanide

The total chemical synthesis of Antamanide, a cyclic peptide, presents significant challenges that have been addressed through various methodologies. Both solid-phase and solution-phase techniques have been successfully employed, often in combination, to construct the linear peptide precursor, which is then cyclized to yield the final product.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and has been effectively applied to the synthesis of Antamanide. nih.govwikipedia.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. wikipedia.orgnih.gov The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing and filtering the resin. nih.gov

For Antamanide synthesis, the process typically proceeds from the C-terminus to the N-terminus. wikipedia.org The most common strategy utilizes 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. nih.govwpmucdn.com In this approach, the N-terminus of each incoming amino acid is protected by an Fmoc group, which is stable under coupling conditions but can be readily removed with a mild base, such as piperidine, to allow for the next coupling step. wpmucdn.comcreative-peptides.com Resins like HMPA PEGA are used as the solid support. nih.gov Once the full-length linear peptide is assembled on the resin, it is cleaved from the support to be cyclized in a subsequent step.

Solution-Phase Peptide Synthesis Techniques

Classical solution-phase peptide synthesis (SolPS) offers an alternative to SPPS and remains relevant, especially for large-scale production. chempep.com This technique involves the coupling of amino acids or peptide fragments in a homogenous solution. nih.gov In the context of Antamanide, a convergent strategy is often used, where smaller peptide fragments are synthesized independently and then joined together. nih.govluxembourg-bio.com

For example, a synthetic route for Antamanide involved preparing three distinct fragments that corresponded to different parts of the peptide sequence. nih.gov These fragments were then assembled using methods like the azide (B81097) method to form the complete linear decapeptide. nih.gov While this approach can be more labor-intensive due to the need for purification after each step, it can be advantageous for producing large quantities of the peptide.

Cyclization Strategies in Antamanide Synthesis

The final and most critical step in the synthesis of Antamanide is the macrocyclization of the linear precursor. This intramolecular reaction forms the cyclic structure and is often a yield-limiting step due to competing intermolecular polymerization. nih.gov To favor the desired intramolecular reaction, the cyclization is typically performed under high-dilution conditions. nih.gov

The most common strategy is "head-to-tail" cyclization, where the N-terminal amine of the linear peptide forms an amide bond with the C-terminal carboxylic acid. nih.gov This requires the activation of the C-terminal carboxyl group, often achieved using coupling reagents similar to those used in peptide chain elongation. luxembourg-bio.com The success of the cyclization can be highly sequence-dependent; the presence of "turn-inducing" amino acids like proline in the Antamanide sequence can help pre-organize the linear peptide into a conformation that is favorable for cyclization. qub.ac.uknih.gov

Application of Protecting Group Chemistries in Synthesis

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functional groups. organic-chemistry.orgwikipedia.org In the synthesis of Antamanide, a variety of protecting groups are employed in an orthogonal strategy, meaning each type of group can be removed under specific conditions without affecting the others. organic-chemistry.orgwikipedia.org

Key protecting groups used in Antamanide synthesis include:

α-Amino Protecting Groups : The N-terminus of the growing peptide chain is temporarily protected. The most common are the base-labile Fmoc group and the acid-labile tert-Butoxycarbonyl (Boc) group. creative-peptides.commasterorganicchemistry.com

Carboxyl Protecting Groups : The C-terminus and the side chains of acidic amino acids like Aspartic acid and Glutamic acid are protected, often as esters (e.g., tert-butyl esters) to prevent their participation in the coupling reactions. creative-peptides.com

Side Chain Protecting Groups : The reactive side chains of other amino acids must also be protected. For instance, the hydroxyl groups of Serine and Threonine can be protected with groups like tert-butyl (tBu). creative-peptides.com

The table below summarizes common protecting groups used in peptide synthesis.

| Functional Group | Protecting Group | Abbreviation | Deprotection Condition |

| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) |

| α-Amino | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |

| Carboxyl (Side Chain) | tert-Butyl ester | OtBu | Acid |

| Hydroxyl (Ser, Thr, Tyr) | tert-Butyl | tBu | Acid |

| Carboxyl (C-Terminus) | Benzyl ester | Bzl | Hydrogenolysis |

Synthesis of Antamanide Analogs and Derivatives

The synthesis of analogs and derivatives of Antamanide is a key area of research, aimed at exploring structure-activity relationships and developing compounds with improved or novel properties. mdpi.com

Rational Design Principles for Analog Generation

The rational design of Antamanide analogs involves making specific, targeted modifications to the peptide's structure to achieve a desired outcome. rsc.org This process is guided by an understanding of how changes in the amino acid sequence can affect the molecule's conformation, solubility, and biological activity. rsc.org

A common strategy is the substitution of specific amino acid residues. For example, replacing Phenylalanine (Phe) residues with Glycine (B1666218) (Gly) has been shown to increase the water solubility and flexibility of the resulting analog. mdpi.com Such modifications can influence how the peptide interacts with biological targets. For instance, while Antamanide itself showed no inhibitory activity against the enzyme tyrosinase, several of its glycine-containing derivatives did demonstrate inhibitory effects. mdpi.com This highlights a key principle of rational design: minor structural changes can lead to significant alterations in biological function. These designed analogs are then synthesized using the same fundamental peptide synthesis and cyclization techniques described for the parent Antamanide molecule. researchgate.net

Targeted Amino Acid Substitutions and Modifications

The biological activity of antamanide is intrinsically linked to its specific sequence of amino acids. researchgate.net Researchers have systematically substituted or modified key residues within its cyclic structure to probe structure-activity relationships and enhance its properties.

Notably, the phenylalanine residues at positions 6 and 9 have been identified as critical for certain biological functions. nih.govresearchgate.net Studies have shown that substitutions at these positions can dramatically alter the peptide's activity. For instance, replacing Phe6 or Phe9 with glycine (Gly) has been found to abolish its inhibitory effect on the mitochondrial permeability transition pore (PTP). nih.gov Conversely, substituting these phenylalanine residues with glycine has been shown to improve water solubility and flexibility, which can be advantageous for certain applications. researchgate.net

Further research has explored the replacement of other amino acids to enhance stability or introduce new functionalities. Unnatural amino acid substitution is a recognized strategy for improving the in vivo stability of peptide-based compounds. nih.gov Modifications can also involve the introduction of non-canonical residues to make the peptide more resistant to proteolytic degradation. mdpi.com

The following table summarizes key findings from studies on targeted amino acid substitutions in antamanide and its analogs.

| Original Residue | Position | Substituted Residue | Observed Effect | Reference |

| Phe | 6 | Gly | Abolished PTP inhibition | nih.gov |

| Phe | 9 | Gly | Abolished PTP inhibition; Improved water solubility and flexibility | nih.govresearchgate.net |

| Phe | 9 | Tyr | Altered ion-binding and pharmacological properties | nih.gov |

| Val | - | Ile | Resulted in a similar but distinct cyclic peptide (CylG2) | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Chemoenzymatic Synthesis Approaches for Antamanide Derivatives

Chemoenzymatic synthesis, which combines the versatility of chemical synthesis with the high selectivity of enzymatic catalysis, offers a powerful strategy for producing complex natural products and their analogs. nih.govmdpi.com This approach is particularly valuable for creating novel derivatives of antamanide that may be difficult to access through purely chemical or biological methods.

Enzymes can be employed for a range of transformations, from creating chiral building blocks to performing specific modifications on the peptide backbone or side chains. nih.gov For example, lipases and proteases can be used for the selective formation or cleavage of peptide bonds under mild conditions. Glycosylation, an enzyme-mediated process, is a known method to improve the water solubility and pharmacokinetic properties of natural products. koreascience.kr UDP-glycosyltransferases (UGTs) have been successfully used to glycosylate various natural product analogs, suggesting a potential route for creating water-soluble antamanide derivatives. koreascience.kr

Furthermore, enzymes can facilitate the incorporation of non-standard amino acids, which can be challenging using traditional solid-phase peptide synthesis. chemrxiv.org By leveraging the specificity of enzymes, researchers can achieve regio- and stereoselective modifications that would otherwise require complex protection and deprotection steps in a conventional chemical synthesis. chemrxiv.org The integration of biocatalysis into the synthetic route for antamanide derivatives opens up possibilities for generating a diverse library of compounds with potentially improved therapeutic profiles. mdpi.com

Conformational Analysis and Structural Elucidation

Advanced Spectroscopic Characterization of Antamanide Conformations

A variety of powerful spectroscopic techniques have been instrumental in characterizing the conformational landscape of Antamanide. These methods provide detailed insights into the molecule's structure and dynamics at an atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the study of Antamanide's structure and dynamics. chem960.comtcichemicals.com It provides a wealth of information on the constitution, configuration, and conformation of the molecule. chem960.com

Initial investigations into Antamanide's behavior in solution were conducted using one-dimensional NMR (1D-NMR). These early studies suggested that Antamanide does not exist as a single, rigid structure but rather as an equilibrium of interchanging conformers. europa.eu A 1D-NMR experiment indicated that in solution, Antamanide is in an equilibrium between at least two conformations, with an estimated exchange time of approximately 1 microsecond. nih.gov One of these conformations is characterized by a structure with fully intramolecular hydrogen bonds, while the other conformation allows for hydrogen bonding with the surrounding solvent molecules. nih.gov The interpretation of Nuclear Overhauser Effect (NOE) data from 1D spectra, especially when considering only the interactions between NH protons and α-protons, requires caution to avoid potential misinterpretations in sequence assignment.

Interactive Data Table: Key 1D-NMR Findings for Antamanide Conformations

| Finding | Spectroscopic Evidence | Implication | Reference(s) |

| Conformational Equilibrium | Observation of distinct sets of resonances for certain protons | Presence of multiple, slowly interconverting conformers in solution. | europa.eu, |

| Exchange Dynamics | Line broadening and coalescence of signals at varying temperatures | A dynamic exchange process between conformers with a specific lifetime. | nih.gov, |

| Intramolecular Hydrogen Bonding | Downfield chemical shifts of specific amide protons | Protons are shielded from the solvent, participating in internal hydrogen bonds. | europa.eu |

| Solvent Interaction | Upfield chemical shifts or exchangeable amide proton signals | Amide protons are exposed to and interacting with the solvent. | nih.gov, |

The advent of two-dimensional NMR (2D-NMR) techniques has provided much deeper insights into the complex structure of Antamanide. These methods spread the NMR signals across two frequency dimensions, enhancing resolution and enabling the identification of correlations between different nuclei.

Interactive Data Table: Application of 2D-NMR Techniques to Antamanide

| 2D-NMR Technique | Information Gained | Significance for Antamanide | Reference(s) |

| COSY | Identifies scalar-coupled protons (through-bond connectivity). | Helps in tracing the amino acid spin systems. | , |

| TOCSY | Correlates all protons within a spin system. | Facilitates the complete assignment of protons within each amino acid residue. | |

| NOESY | Measures through-space proximity of protons (<5 Å). | Provides crucial distance restraints for calculating the 3D structure and identifying folding patterns. | , |

| HSQC | Correlates protons with directly bonded heteronuclei (e.g., ¹³C, ¹⁵N). | Enables the assignment of backbone and side-chain carbon and nitrogen atoms. | , |

| HMBC | Correlates protons with heteronuclei over 2-3 bonds. | Establishes long-range connectivity, essential for sequencing the peptide chain. | , |

Antamanide contains four proline residues, the rings of which are not planar and undergo a dynamic process known as puckering. nih.govpinpools.com NMR spectroscopy is a powerful tool to study the conformational equilibrium and dynamics of these proline rings. pinpools.com The puckering can be described by the interconversion between two primary conformations, often referred to as Cγ-endo and Cγ-exo.

Studies combining NMR experiments with molecular dynamics simulations have shown that the mobility of the proline rings is influenced by the local backbone conformation. pinpools.com For Antamanide in a chloroform (B151607) solution, it was found that the Proline-2 and Proline-7 residues sample two pucker conformations on a picosecond timescale. pinpools.com In contrast, Proline-3 and Proline-8 predominantly exist in a single conformation. pinpools.com These findings from NMR are in good agreement with results from molecular dynamics simulations. pinpools.com A two-state jump model has been found to be a good approximation for describing the proline ring puckering process.

Vibrational spectroscopy, including infrared (IR) and two-dimensional infrared (2D-IR) spectroscopy, offers a complementary approach to NMR for studying peptide structure, with the ability to probe dynamics on much faster timescales, down to femtoseconds. nih.goveuropa.eu

The amide groups in the peptide backbone give rise to several characteristic vibrational bands in the IR spectrum. The Amide-I band (around 1600–1800 cm⁻¹) is primarily due to the C=O stretching vibration, while the Amide-A band (around 3300–3500 cm⁻¹) originates mainly from the N-H stretching vibration. The precise frequencies of these bands are highly sensitive to the peptide's secondary structure and hydrogen-bonding patterns. nih.gov

In Antamanide, analysis of the Amide-I and Amide-A bands provides direct evidence for the strong intramolecular hydrogen-bonding network. nih.gov The complex lineshapes of these bands are a result of the molecule's multiple conformations and the inhomogeneous broadening caused by the solvent. nih.gov 2D-IR spectroscopy, a technique that uses sequences of ultrashort infrared laser pulses, can reveal the couplings between different amide vibrations and monitor their dynamics in real-time. europa.eu Simulations of the 2D-IR spectra of Antamanide have been used to distinguish between its different dominant conformations by predicting their unique hydrogen-bonding patterns and corresponding spectral signatures in the Amide-I and Amide-A regions. nih.gov A two-color experiment probing cross-peaks between the Amide-I and Amide-A bands has been proposed as a method to gain even more detailed information about the local structure. nih.gov

Interactive Data Table: Vibrational Bands in Antamanide Analysis

| Vibrational Band | Frequency Range (approx.) | Primary Vibration Mode | Information Derived for Antamanide | Reference(s) |

| Amide-I | 1600-1800 cm⁻¹ | C=O Stretch | Secondary structure content, hydrogen bond strength and connectivity. | , europa.eu, |

| Amide-A | 3300-3500 cm⁻¹ | N-H Stretch | Presence and nature of hydrogen bonds involving amide protons. | nih.gov,, |

Vibrational Spectroscopy (IR and 2D-IR)

Coherent Two-Dimensional Infrared Spectroscopy for Dynamics

Coherent two-dimensional infrared (2D-IR) spectroscopy is a powerful technique used to investigate the ultrafast structural fluctuations and dynamics of peptides like Antamanide. uci.eduu-psud.fr By probing the amide-I and amide-A vibrational bands, 2D-IR provides insights into the peptide's conformational dynamics, intramolecular couplings, and hydrogen-bonding network on a femtosecond timescale. nih.govuci.eduacs.org

Simulation studies of the 2D-IR photon echo spectrum of Antamanide in chloroform have been instrumental in this area. nih.govresearchgate.net These simulations, which combine molecular dynamics (MD) with density functional theory (DFT) maps, can reproduce the complex inhomogeneous broadening of the vibrational lineshapes. uci.eduacs.org This allows for the identification of the dominant conformation of the peptide in solution by comparing simulated spectra with experimental absorption data. nih.govuci.eduresearchgate.net

The technique is particularly sensitive to the hydrogen-bonding environment of the amide carbonyl groups. uci.edu Different hydrogen-bond networks within various conformers give rise to distinct 2D-IR spectra, enabling researchers to identify different species in solution. uci.edu Furthermore, 2D-IR can reveal intramolecular couplings and analyze them in terms of local structure, offering a more detailed picture of the peptide's dynamics than is possible with linear IR spectroscopy or NMR alone. nih.govuci.edu For Antamanide, this has been crucial in exploring the equilibrium between conformers that feature fully intramolecular hydrogen bonds and those that allow for hydrogen bonding with the solvent. uci.eduacs.org

Circular Dichroism (CD) and Ultraviolet-Visible (UV-Vis) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a spectral "fingerprint" of the molecule's structure. trinity.edumdpi.com For Antamanide, detailed CD and UV studies have demonstrated significant conformational changes upon binding with metal ions like Na+, K+, and Ca2+. researchgate.netnih.gov The interaction with ions or even polar solvents like water can induce a conformation similar to that of the ion-complexed state. researchgate.net

The CD spectrum of Antamanide is characterized by an unusually high negative dichroism around 230 nm, which has been attributed to the transitions of transoid tertiary amide groups that are distorted out of their usual plane. researchgate.net Changes in the CD spectra, particularly in the far-UV region, are indicative of alterations in the peptide backbone's secondary structure. mdpi.comnih.gov For instance, the CD spectra of Tyr-substituted antamanide analogs show evident changes in both the far- and near-UV regions upon interaction with metal ions in acetonitrile (B52724), confirming a conformational shift. nih.gov

| Technique | Observation | Inferred Structural Feature | Reference |

|---|---|---|---|

| UV/Vis Spectroscopy | Spectral changes upon addition of water or cations. | Transition between defined solvation states; conformational change. | researchgate.netresearchgate.net |

| Circular Dichroism (CD) | High negative dichroism at ~230 nm. | Distorted transoid tertiary amide groups. | researchgate.net |

| Circular Dichroism (CD) | Changes in far- and near-UV spectra upon ion binding. | Alteration of peptide backbone conformation and secondary structure. | nih.gov |

Crystallographic Studies of Antamanide and its Complexes

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction analysis of single crystals has provided definitive, high-resolution three-dimensional structures of Antamanide in its uncomplexed form and when bound to various ions. pnas.orggrantome.comresearchgate.net These studies are fundamental to understanding the precise folding of the peptide backbone and the mechanism of ion complexation. pnas.org

The crystal structures of the lithium-antamanide complex (crystallized from acetonitrile) and the sodium-[Phe⁴, Val⁶]antamanide complex have been determined. pnas.orgnih.govpnas.org These analyses revealed that the complexed peptide folds into a globular shape with an approximate two-fold axis of symmetry. pnas.orgnih.gov In this conformation, four carbonyl oxygen atoms from different amino acid residues are directed inward, forming ligands with the bound metal ion. pnas.orgpnas.org A fifth ligand is typically provided by a solvent molecule, such as acetonitrile or ethanol, resulting in a penta-coordinate complex. pnas.orgnih.govpnas.org

Interestingly, the conformation observed in the crystalline state for the ion complexes differs from the conformations proposed based on solution-state NMR data, highlighting the influence of the crystal lattice and the absence of dynamic averaging. pnas.orgnih.gov The structure of uncomplexed [Phe⁴,Val⁶]antamanide has also been solved, showing a different conformation from the ion-bound state. pnas.org Studies on various polymorphs grown from different solvents have shown that while larger peptides tend to maintain a constant conformation, significant conformational changes occur upon complexation with metal ions. nih.gov

| Compound | Crystal System / Space Group | Key Conformational Features | Reference |

|---|---|---|---|

| Li⁺-Antamanide-CH₃CN | Not specified | Globular shape, ~2-fold axis, 4 internal C=O ligands to Li⁺, 1 solvent ligand. | pnas.orgnih.govresearchgate.net |

| Na⁺-[Phe⁴, Val⁶]Antamanide-C₂H₅OH | P2₁2₁2₁ | Isostructural with Li⁺ complex, saddle-like shape, 4 internal C=O ligands to Na⁺. | pnas.orgpnas.orgresearchgate.net |

| Uncomplexed natural Antamanide (from CH₃CN/H₂O) | P2₁2₁2₁ | Different conformation from complexed state; lipophilic channels in crystal. | pnas.org |

Characterization of Peptide Linkage Conformations (cis/trans)

In the crystalline structures of both the Li⁺-antamanide and Na⁺-[Phe⁴, Val⁶]antamanide complexes, it has been unequivocally established that two of the four proline-containing peptide linkages are in the cis conformation. pnas.orgnih.govresearchgate.net Specifically, the Pro²-Pro³ and Pro⁷-Pro⁸ peptide bonds are cis, while the other eight peptide bonds in the ring, including the Val¹-Pro² and Phe⁶-Pro⁷ linkages, are trans. pnas.orgresearchgate.net This specific cis-trans pattern is a crucial constraint that shapes the peptide's globular, ion-binding conformation. The presence of these two cis peptide bonds is consistent across the isostructural Li⁺ and Na⁺ complexes. pnas.orgnih.gov

Influence of Solvent Environment on Antamanide Conformation

The conformation of Antamanide is highly sensitive to the solvent environment, a phenomenon extensively studied by various spectroscopic methods. nih.govuci.edu The polarity of the solvent plays a crucial role in determining the equilibrium between different conformers. researchgate.netresearchgate.net

In nonpolar solvents like chloroform, Antamanide tends to adopt conformations that maximize intramolecular hydrogen bonding. uci.edu However, in more polar, hydrogen-bond accepting solvents, the equilibrium can shift towards conformers where some peptide NH groups are exposed and can form hydrogen bonds with the solvent. uci.eduacs.org For instance, a 1D-NMR study suggested an equilibrium between two conformers in solution: one with a fully intramolecularly hydrogen-bonded structure and another that allows for hydrogen bonding with the solvent. uci.eduacs.org

The complexation with ions is also influenced by the solvent. Antamanide preferably complexes with Na⁺, but in less polar solvents like acetonitrile, it can also form stable complexes with Li⁺ and K⁺. pnas.orgnih.gov The stability of these complexes is strongly affected by solvent polarity. researchgate.netresearchgate.net Crystallographic studies have examined crystals grown from various solvents with differing polarities, such as n-hexane/methyl acetate (B1210297) and acetonitrile/water, revealing how the solvent can be incorporated into the crystal lattice and influence packing without necessarily altering the fundamental backbone conformation of the uncomplexed molecule itself. pnas.orgnih.gov

Intramolecular Hydrogen Bonding Network Analysis

The intramolecular hydrogen bonding network is a defining structural feature of Antamanide, stabilizing its various conformations. uci.eduresearchgate.net The molecule contains ten peptide bonds, but only six amide hydrogens (from Val¹, Ala⁴, Phe⁵, Phe⁶, Phe⁹, Phe¹⁰) are available for hydrogen bonding, as the four proline residues lack amide hydrogens. uci.eduresearchgate.net This allows for a maximum of six intramolecular hydrogen bonds.

In the ion-complexed crystalline state, the globular conformation is supported by only two intramolecular hydrogen bonds. pnas.orgnih.gov This relatively low number of hydrogen bonds in the complexed form is in contrast to the strong intramolecular hydrogen bonding network observed in simulations of the peptide in nonpolar solvents. nih.govuci.eduresearchgate.net

Simulation studies and spectroscopic analysis have been used to map the hydrogen-bonding patterns of different conformers. uci.eduresearchgate.net For example, molecular dynamics simulations starting from various proposed structures have identified several distinct conformations, each characterized by a specific hydrogen-bonding network. uci.edu The existence of a hydrogen bond is typically defined by geometric criteria, such as the distance between the donor and acceptor atoms (e.g., H···O distance < 3.2 Å) and the angle of the bond. uci.edu The dynamics of this network, including the rapid breaking and forming of hydrogen bonds, are critical to the peptide's conformational exchange and have been probed using techniques like 2D-IR spectroscopy. uci.edu

Theoretical and Computational Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have proven to be a powerful tool for exploring the dynamic nature of antamanide in various environments. These simulations provide insights into the conformational changes that are often averaged out in experimental techniques.

MD simulations have been instrumental in sampling the vast conformational space accessible to antamanide. Early simulations, starting from X-ray crystal structures, revealed that the molecule undergoes significant conformational transitions in solution. psu.edu Trajectory analyses show that while some regions of the peptide backbone are relatively rigid, others, particularly around the Ala4-Phe5 and Phe9-Phe10 linkages, exhibit considerable flexibility. researchgate.net

Langevin dynamics (LD) simulations, a type of MD, have been used to investigate the motional characteristics of the four proline residues in antamanide. researchgate.net These simulations, spanning several nanoseconds, have successfully sampled the pucker motion of the proline rings. For instance, Proline-2 and Proline-7 were observed to sample two distinct pucker conformations (Cβ-endo/Cγ-exo and Cβ-exo/Cγ-endo) on a picosecond timescale. researchgate.net In contrast, Proline-3 and Proline-8 predominantly adopt a single conformation (Cβ-exo/Cγ-endo). researchgate.net The results from these simulations show nearly quantitative agreement with experimental Nuclear Magnetic Resonance (NMR) data, validating the sampled conformational ensemble. researchgate.net

Further studies using MD simulations have identified multiple stable and metastable conformations in solution. uci.edu These simulations, initiated from different starting structures derived from both X-ray crystallography and NMR studies, highlight the existence of a complex equilibrium of conformers. uci.edu The analysis of hydrogen bonding networks throughout the trajectories is crucial for identifying and distinguishing these different conformational states. uci.edu

Table 1: Proline Pucker State Populations and Residence Times from Langevin Dynamics Simulations This table summarizes the calculated populations and average residence times for the two primary pucker states of the four proline residues in antamanide, based on Langevin Dynamics simulations.

| Proline Residue | Pucker State | Population (p) | Average Residence Time (τ) (ps) |

| Pro² | 1 (Cβ-endo/Cγ-exo) | 0.64 | 36.5 |

| 2 (Cβ-exo/Cγ-endo) | 0.36 | 20.5 | |

| Pro³ | 1 (Cβ-exo/Cγ-endo) | >0.99 | >2000 |

| 2 (Cβ-endo/Cγ-exo) | <0.01 | - | |

| Pro⁷ | 1 (Cβ-endo/Cγ-exo) | 0.40 | 22.1 |

| 2 (Cβ-exo/Cγ-endo) | 0.60 | 33.1 | |

| Pro⁸ | 1 (Cβ-exo/Cγ-endo) | >0.99 | >2000 |

| 2 (Cβ-endo/Cγ-exo) | <0.01 | - | |

| Data sourced from Schmidt et al., 1993. researchgate.net |

The choice of solvent in MD simulations significantly impacts the conformational dynamics of antamanide. Simulations have been performed in both implicit and explicit solvent models to understand these effects. Studies in chloroform (B151607), an apolar solvent, were modeled using stochastic dynamics with random forces to represent the solvent's average effects. researchgate.net These simulations successfully reproduced experimental NMR data, suggesting that the force field accurately captures the peptide's behavior in this environment. researchgate.net

Simulations in explicit water have also been conducted to investigate hydration effects. psu.edupsu.edu These studies show that solvent plays a critical role in the peptide's structural ensemble. nih.gov Water molecules can form hydrogen bonds with the peptide's amide groups, competing with and influencing the formation of intramolecular hydrogen bonds. uci.edunih.gov The presence of explicit solvent is crucial for accurately predicting the solution's structural ensemble, as implicit models often fail to capture the specific and consequential direct interactions with solvent molecules. nih.gov For example, MD simulations of an antamanide analog in water revealed a conformational transition to a structure similar to that of the parent antamanide, highlighting the solvent's role in guiding the conformational landscape. psu.edu

The accuracy of MD simulations is heavily dependent on the quality of the underlying force field. Several force fields, including CHARMM and GROMOS, have been used and validated for antamanide simulations. researchgate.netacs.org

The CHARMM22 force field, an all-atom potential, has been shown to reproduce the equilibrium geometries and dynamic properties of the proline residues in antamanide with high accuracy when compared to NMR data. researchgate.net This includes reproducing 3JHH coupling constants and carbon-13 T1 relaxation parameters. researchgate.net A comparison with the GROMOS united-atom potential indicated that while both force fields adequately represent the equilibrium conformations, CHARMM22 provides a more accurate description of the dynamic properties of the prolines in this specific system. researchgate.net

Furthermore, empirical potential energy parameters for proline have been specifically developed and refined for use with the CHARMM program. fccc.edu These developments were informed by ab initio calculations on model compounds, which demonstrated that the proline ring structure is dependent on the backbone dihedral angles. fccc.edu Incorporating this dependence into the force field led to a new parameterization that successfully reproduced both the X-ray structures of proline-containing peptides and the dynamics of the four proline rings in antamanide. fccc.edu

Quantum Chemical Calculations

Quantum chemical calculations offer a higher level of theory to investigate the electronic structure, bonding, and reactivity of antamanide, complementing the classical mechanical approach of MD simulations.

Density Functional Theory (DFT) has been widely applied to study the interactions of antamanide and its analogs with various ions. These calculations provide detailed structural information and interaction energies that are difficult to obtain experimentally.

DFT calculations have been used to determine the most probable structures of antamanide complexed with cations like H₃O⁺, Na⁺, and K⁺, as well as anions like NO₃⁻. nih.govdoi.orgresearchgate.net For the H₃O⁺ complex, DFT predicted a structure where the hydronium ion is bound by two linear hydrogen bonds and one bifurcated hydrogen bond within the peptide's cavity. doi.org The calculated interaction energy of -458.7 kJ/mol confirms the stability of this complex. doi.org Similarly, for the nitrate (B79036) anion complex, DFT calculations showed the anion embedded in the antamanide molecule, bonded to hydrogen atoms of the ligand with a calculated interaction energy of -175.9 kJ/mol. researchgate.net

The combination of DFT with experimental techniques like affinity capillary electrophoresis (ACE) has been particularly fruitful. nih.govnih.gov DFT calculations have determined the structural details and interaction energies for complexes of a glycine-substituted antamanide analog ([Gly⁶]AA) with Na⁺ and K⁺ ions. nih.gov The calculated interaction energies were -466.3 kJ/mol for the Na⁺ complex and -345.2 kJ/mol for the K⁺ complex, providing a theoretical basis for the experimentally observed stability constants. nih.gov

Table 2: DFT Calculated Interaction Energies and Experimental Stability Constants for Antamanide Complexes This table presents a comparison of theoretically calculated interaction energies and experimentally determined stability constants for various ion complexes with antamanide and its analog.

| Ligand | Ion | Calculated Interaction Energy (kJ/mol) | Apparent Stability Constant (log β or K (L/mol)) | Method | Reference |

| Antamanide | H₃O⁺ | -458.7 | log β_nb = 5.7 ± 0.2 | DFT / Extraction | doi.org |

| Antamanide | NO₃⁻ | -175.9 | - | DFT / ESI-MS | researchgate.net |

| [Gly⁶]AA | Na⁺ | -466.3 | K = 26 ± 1 | DFT / ACE | nih.gov |

| [Gly⁶]AA | K⁺ | -345.2 | K = 14 ± 1 | DFT / ACE | nih.gov |

| [Gly⁶]AA | Rb⁺ | - | K = 13 ± 4 | DFT / ACE | nih.gov |

| [Gly⁶]AA | Cs⁺ | - | K = 22 ± 3 | DFT / ACE | nih.gov |

| AA = Antamanide; nb = nitrobenzene; ESI-MS = Electrospray Ionization Mass Spectrometry; ACE = Affinity Capillary Electrophoresis. |

Ab initio methods, which are based on first principles without empirical parameters, have been crucial in developing accurate force fields for antamanide simulations. wikipedia.orgbsc.es Specifically, ab initio calculations on model compounds of proline were used to understand the dependence of the proline ring's structure on the peptide backbone dihedral angles. fccc.edu This fundamental understanding was then translated into improved empirical potential energy parameters for use in classical MD simulations, demonstrating a powerful synergy between quantum and classical methods. fccc.edu

The second-order Møller-Plesset (MP2) ab initio method, a post-Hartree-Fock approach, has been used to compute the potential energy surface of model peptides like N-methylacetamide. acs.org While not directly on antamanide, such studies provide high-quality benchmarks for validating and improving empirical force fields used for larger systems like antamanide. acs.org These calculations help in refining the anharmonic parts of the potential, which are critical for accurately describing vibrational spectra and intramolecular energy flow. acs.org

Calculation of Interaction Energies in Complexes

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to determine the interaction energies of Antamanide when it forms complexes with various ions. These calculations provide a quantitative measure of the stability of these complexes.

One study focused on the complex formed between Antamanide and the nitrate anion (NO₃⁻). Using ESI-MS and DFT calculations, the interaction energy for the [Antamanide-NO₃]⁻ complex was calculated to be -175.9 kJ/mol . mdpi.com This indicates a strong and favorable interaction, where the nitrate anion is embedded within the Antamanide molecule, forming seven bonds with hydrogen atoms of the ligand. mdpi.com

Another investigation explored the protonation of Antamanide, studying its complex with the hydronium ion (H₃O⁺). The interaction energy for the [Antamanide·H₃O]⁺ complex was determined to be -458.7 kJ/mol , confirming the formation of a stable cationic complex. dergipark.org.tr In this structure, the H₃O⁺ cation is bound to four oxygen atoms of the Antamanide ligand through two linear and one bifurcated hydrogen bond. dergipark.org.tr

Furthermore, the interaction of Antamanide and its analogs with metal cations has been a subject of study. The interaction energy for the complex of a [Gly⁶]-antamanide analog with the lithium cation (Li⁺) was calculated to be -553.5 kJ/mol . researchgate.net A separate study on the complex with the univalent thallium cation (Tl⁺) found the interaction energy to be -359.0 kJ/mol . researchgate.net

Table 1: Calculated Interaction Energies of Antamanide Complexes

| Complex | Interaction Energy (kJ/mol) |

|---|---|

| [Antamanide-NO₃]⁻ | -175.9 mdpi.com |

| [Antamanide·H₃O]⁺ | -458.7 dergipark.org.tr |

| [[Gly⁶]-antamanide·Li]⁺ | -553.5 researchgate.net |

| [Antamanide·Tl]⁺ | -359.0 researchgate.net |

Computational Docking Studies

Molecular docking simulations have been instrumental in predicting and analyzing how Antamanide and its derivatives interact with protein targets. These studies provide a virtual model of the binding process at the molecular level.

Protein-Peptide Interaction Modeling (e.g., with Tyrosinase, Cyclophilin D)

Tyrosinase: Computational docking studies were conducted to investigate the potential of Antamanide and its glycine (B1666218) derivatives to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. plos.orgnih.govcore.ac.uk The results of these in silico analyses, which were corroborated by spectrophotometric assays, revealed that Antamanide itself does not exhibit inhibitory activity against tyrosinase. plos.orgnih.govcore.ac.uk However, three of its glycine derivatives, AG6, AG9, and AOG9, were identified as inhibitors. plos.orgnih.gov The docking studies were crucial in elucidating the interactions between these peptide inhibitors and the catalytic site of the tyrosinase enzyme. plos.orgnih.gov

Prediction of Binding Sites and Modes at the Molecular Level

The computational studies have provided significant clues about the specific residues and conformations involved in Antamanide's binding to its targets.

For the interaction with Cyclophilin D , experimental evidence points to the critical role of two specific residues in the Antamanide peptide ring: Phenylalanine at position 6 (Phe6) and position 9 (Phe9). plos.orgdergipark.org.tr The loss of inhibitory activity when these residues are altered underscores their importance in the binding interaction with CypD. plos.orgdergipark.org.tr The binding pocket of cyclophilins is characterized as an extended groove containing the isomerase active site. plos.org

In its complexes with ions , the binding mode is well-defined. For instance, in the complex with the H₃O⁺ cation, the ion is positioned centrally, interacting with four of Antamanide's carbonyl oxygen atoms. dergipark.org.tr Similarly, in the thallium complex, the Tl⁺ ion is also bound to four carbonyl oxygen atoms of the ligand. researchgate.net The structure of these ion complexes is further stabilized by intramolecular hydrogen bonds. dergipark.org.trresearchgate.net

Structure Prediction and Conformational Landscapes

The three-dimensional structure and conformational flexibility of Antamanide are key determinants of its biological activity. Computational methods have been vital in exploring its structural landscape.

Molecular dynamics simulations using the CHARMM force field have been performed to investigate the conformational equilibrium and dynamics of the four proline residues within the Antamanide structure. nih.gov The inherent flexibility and the existence of multiple conformations in solution have been a significant area of study.

Molecular Interactions and Biochemical Mechanisms in Vitro and Non Human Models

Ion Binding Properties and Selectivity

Antamanide is well-documented for its ability to form complexes with various cations, a characteristic that is closely linked to its biological activities. This property is dictated by the molecule's unique cyclic structure, which allows it to selectively encapsulate ions, leading to significant conformational changes.

Antamanide displays a notable ability to form 1:1 complexes with alkali and alkaline earth metal cations. researchgate.netuq.edu.au The stability of these complexes is influenced by the polarity of the solvent. researchgate.net Among the common alkali metal cations, Antamanide shows a distinct preference for sodium (Na+). researchgate.netwikipedia.orgnih.gov It also forms complexes with lithium (Li+), potassium (K+), and calcium (Ca2+), although the affinity for these ions can be lower compared to Na+. researchgate.netwikipedia.orgnih.govresearchgate.net The formation of these complexes is a critical aspect of its function, with the biological activity of some of its analogs being directly related to their ability to complex with Na+. researchgate.net

X-ray diffraction analyses have been instrumental in elucidating the structure of these complexes. For instance, the lithium-antamanide and a sodium-[Phe4, Val6]antamanide analog complex have been crystallized and their structures determined. nih.govnih.gov These studies reveal that four carbonyl oxygen atoms from the peptide backbone are directed inward, forming ligands with the entrapped metal ion. nih.govnih.gov A fifth coordination site is typically occupied by a solvent molecule. nih.govnih.gov

| Cation | Complex Stoichiometry | Key Structural Features of Complex | Relative Preference |

|---|---|---|---|

| Na+ | 1:1 | Four inwardly-directed carbonyl oxygen ligands from the peptide backbone; a fifth ligand from a solvent molecule. nih.govnih.gov | High |

| Li+ | 1:1 | Isostructural with the Na+ complex; four carbonyl oxygen ligands and one solvent molecule. nih.govnih.gov | Moderate |

| K+ | 1:1 | Forms complexes, particularly in less polar solvents. nih.govresearchgate.net | Moderate |

| Ca2+ | 1:1 | Forms stable complexes. researchgate.net | High |

While predominantly known for its cation-binding properties, studies have also demonstrated that Antamanide can form complexes with anions. Research using electrospray ionization mass spectrometry (ESI-MS) has provided evidence for the formation of a complex between Antamanide and the nitrate (B79036) anion (NO3-). researchgate.net In this complex, the nitrate anion is embedded within the Antamanide molecule. researchgate.net It is held in place by seven hydrogen bonds between its oxygen atoms and hydrogen atoms of the peptide ligand. researchgate.net Quantum chemical DFT calculations have been used to determine the most probable structure of this anionic complex, with a calculated interaction energy of -175.9 kJ/mol. researchgate.net

The binding of an ion induces a significant and well-defined conformational change in the Antamanide molecule. researchgate.netwikipedia.org In its uncomplexed form, the peptide ring is more flexible. Upon complexation with an alkali metal ion like Na+ or Li+, the cyclic structure folds into a more compact, globular shape with an approximate 2-fold axis. wikipedia.orgnih.govnih.gov

This structural reorganization involves a change in the configuration of some of the peptide bonds. Specifically, X-ray analysis has shown that in the crystalline state of the Li+ and Na+ complexes, the peptide linkages between Pro2-Pro3 and Pro7-Pro8 adopt a cis conformation. nih.govnih.gov This is a departure from the more common trans conformation found in linear peptides. The resulting structure features only two intramolecular hydrogen bonds. nih.gov This ion-induced conformational change is considered a prerequisite for its biological activity. researchgate.net

The selectivity of Antamanide for certain ions is crucial for its biological functions. A strong correlation has been established between its ion binding properties, particularly its selectivity for Na+ over K+, and its antitoxic activity against phallotoxins. researchgate.net Phallotoxins are toxic peptides found in the Amanita phalloides mushroom, the same source as Antamanide. The ability of Antamanide to complex with sodium ions is thought to be a key mechanism in preventing the accumulation of these toxins in liver cells. researchgate.net This selective ion binding and the subsequent conformational change appear to be essential for Antamanide to exert its protective effects.

Interaction with Cellular Components and Enzymes (Molecular Level)

At the molecular level, Antamanide interacts with key regulators of cellular viability, most notably the mitochondrial permeability transition pore.

Antamanide has been identified as a novel inhibitor of the mitochondrial permeability transition pore (MPTP). researchgate.netnih.govnih.gov The MPTP is a multiprotein complex in the inner mitochondrial membrane, and its prolonged opening is a critical event in some forms of cell death. nih.govmdpi.com

Research indicates that Antamanide exerts its inhibitory effect on the MPTP by specifically targeting the matrix protein cyclophilin D (CypD), a key regulator of the pore. researchgate.netnih.govnih.gov Several lines of evidence support this mechanism:

The inhibitory effect of Antamanide on the MPTP is not additive with that of cyclosporin (B1163) A (CsA), a well-known CypD-binding drug, suggesting they act on the same target. researchgate.netnih.gov

Similar to CsA, the inhibitory action of Antamanide requires the presence of phosphate (B84403). researchgate.netnih.gov

Antamanide is ineffective at inhibiting the MPTP in mitochondria isolated from cyclophilin D knockout animals, directly demonstrating the necessity of CypD for its action. researchgate.netnih.gov

Biochemical assays have shown that Antamanide abolishes the peptidyl-prolyl cis-trans isomerase activity of CypD. researchgate.netnih.gov

Calcium retention capacity (CRC) assays on isolated mouse liver mitochondria confirm that Antamanide inhibits Ca2+-induced pore opening, similar to the known inhibitors CsA and Ubiquinone 0. wikipedia.orgplos.org Structure-activity relationship studies have revealed that the phenylalanine residues at positions 6 and 9 of the peptide ring are critical for this inhibitory effect. wikipedia.orgresearchgate.netnih.gov By inhibiting the MPTP, Antamanide can prevent mitochondrial depolarization and subsequent cell death induced by various stimuli. researchgate.netnih.govnih.gov

| Interaction | Target | Mechanism of Action | Experimental Evidence |

|---|---|---|---|

| Inhibition of MPTP opening | Cyclophilin D (CypD) | Direct binding to and inhibition of CypD's peptidyl-prolyl isomerase activity. researchgate.netnih.gov This prevents CypD from inducing the conformational changes in pore components that lead to opening. | - Non-additive effect with Cyclosporin A. researchgate.netnih.gov |

Modulation of Mitochondrial Permeability Transition Pore (MPTP) Activity

Cyclophilin D (CyP-D) as a Molecular Target

Antamanide has been identified as a novel inhibitor of the mitochondrial permeability transition pore (MPTP), a key regulator of cell death. nih.govresearchgate.net Its mechanism of action involves the direct targeting of the pore regulator, cyclophilin D (CyP-D). nih.govnih.gov This interaction is evidenced by several key findings. The inhibitory effect of Antamanide on the MPTP is not additive to that of cyclosporin A (CsA), a well-known CyP-D binding drug, suggesting a shared or overlapping binding site or mechanism of action. nih.govnih.gov Furthermore, the inhibitory action of Antamanide is dependent on the presence of phosphate, a characteristic previously observed with CsA. nih.govnih.gov

Crucially, in mitochondria or cells derived from animals lacking CyP-D (cyclophilin D null animals), Antamanide is ineffective at inhibiting the MPTP. nih.govnih.gov This provides strong evidence that CyP-D is the primary molecular target of Antamanide in its role as an MPTP inhibitor. Additionally, Antamanide has been shown to abolish the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CyP-D, further confirming a direct and functionally significant interaction. nih.gov

Mechanisms of Pore Inhibition in Mitochondrial Assays

In mitochondrial assays, Antamanide demonstrates its inhibitory effect on the MPTP through its interaction with CyP-D. The opening of the MPTP is a central event in many forms of cell death, and its inhibition by Antamanide can prevent subsequent mitochondrial depolarization and cell death induced by various pore inducers. nih.govnih.gov

The mechanism of pore inhibition by Antamanide is linked to its ability to modulate the activity of CyP-D. By binding to CyP-D, Antamanide prevents it from promoting the opening of the MPTP. nih.gov This is supported by the observation that Antamanide's inhibitory effect is absent in mitochondria lacking CyP-D. nih.govnih.gov The requirement of phosphate for Antamanide's action further suggests a specific mechanism of interaction with the CyP-D/MPTP complex. nih.govnih.gov Unlike some other inhibitors, Antamanide's effect is additive with ubiquinone 0, which acts on the pore in a CyP-D-independent manner, indicating a distinct mechanism of action for Antamanide that is specifically mediated by CyP-D. nih.govnih.gov

Residue-Specific Contribution to MPTP Inhibition

The inhibitory activity of Antamanide on the MPTP is highly dependent on its specific chemical structure. Research has identified two critical amino acid residues within the peptide ring of Antamanide that are essential for its inhibitory function: Phenylalanine at position 6 (Phe6) and Phenylalanine at position 9 (Phe9). nih.govresearchgate.net Modification or substitution of these specific residues leads to a loss of the compound's ability to inhibit the MPTP. researchgate.net This highlights the importance of the spatial arrangement and chemical properties of these phenylalanine residues for the effective binding and inhibition of CyP-D and the subsequent prevention of MPTP opening.

| Aspect of Interaction | Key Finding | Reference |

|---|---|---|

| Molecular Target | Cyclophilin D (CyP-D) | nih.govnih.gov |

| Mechanism of Action | Inhibition of CyP-D's peptidyl-prolyl cis-trans isomerase activity | nih.gov |

| Evidence for CyP-D Targeting | Inhibitory effect is not additive with Cyclosporin A | nih.govnih.gov |

| Requires phosphate for inhibitory action | nih.govnih.gov | |

| Ineffective in CyP-D null mitochondria/cells | nih.govnih.gov | |

| Critical Residues for Inhibition | Phenylalanine at position 6 (Phe6) and Phenylalanine at position 9 (Phe9) | nih.govresearchgate.net |

Effects on Tyrosinase Activity (Antamanide and its Glycine (B1666218) Derivatives)

Spectrophotometric Assays for Enzyme Inhibition

Spectrophotometric assays have been employed to investigate the effect of Antamanide and its derivatives on tyrosinase activity. nih.govdntb.gov.uaresearchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. nih.gov These studies have consistently shown that Antamanide itself does not exhibit any inhibitory activity against tyrosinase. nih.govdntb.gov.uaresearchgate.net However, certain glycine derivatives of Antamanide have demonstrated tyrosinase inhibition in these spectrophotometric assays. nih.govdntb.gov.uaresearchgate.net Specifically, the derivatives AG9, AG6, and AOG9, where a glycine residue substitutes a phenylalanine in the parent molecule, have shown inhibitory effects. nih.govdntb.gov.uaresearchgate.net

Structure-Activity Relationships for Tyrosinase Inhibition

The differential activity between Antamanide and its glycine derivatives points to a clear structure-activity relationship for tyrosinase inhibition. The substitution of a phenylalanine residue with a glycine residue in the derivatives AG9, AG6, and AOG9 is the key structural modification responsible for their inhibitory activity. nih.govdntb.gov.uaresearchgate.net This substitution is thought to improve the water solubility and flexibility of the molecule, which may facilitate its interaction with the active site of the tyrosinase enzyme. nih.govdntb.gov.uaresearchgate.net Computational docking studies have supported these findings, providing a molecular basis for the observed inhibitory activity of the glycine derivatives. nih.govdntb.gov.ua

| Compound | Structural Feature | Tyrosinase Inhibitory Activity | Reference |

|---|---|---|---|

| Antamanide | Parent cyclic decapeptide | No inhibitory activity | nih.govdntb.gov.uaresearchgate.net |

| AG9 | Glycine substitution for Phenylalanine | Showed tyrosinase inhibition | nih.govdntb.gov.uaresearchgate.net |

| AG6 | |||

| AOG9 |

Influence on Extracellular Calcium Influx and Filamin Translocation in Endothelial Cells

In cultured endothelial cells, Antamanide has been shown to prevent bradykinin-induced translocation of filamin from the cell periphery to the cytosol. nih.govtandfonline.com This effect is achieved by inhibiting extracellular calcium influx. nih.govtandfonline.com While Antamanide does not completely block the formation of paracellular gaps induced by bradykinin, it does cause a significant attenuation. nih.gov This suggests that the influx of extracellular Ca2+ is a necessary step for bradykinin-induced filamin translocation, which in turn plays a role in regulating the barrier function of microvascular endothelial cells. nih.gov Antamanide's ability to inhibit this calcium influx without significantly affecting the release of calcium from intracellular stores highlights its potential as a modulator of endothelial cell function. tandfonline.com

Role in Cellular Processes in Model Systems (excluding human clinical outcomes)

Modulation of Programmed Cell Death Pathways (e.g., apoptosis in non-human cells)

Antamanide has been identified as a significant modulator of programmed cell death by acting as a novel inhibitor of the mitochondrial permeability transition pore (mPTP). nih.govresearchgate.net The mPTP is a high-conductance channel in the inner mitochondrial membrane whose sustained opening is a central event in some forms of cell death, leading to mitochondrial depolarization, cessation of ATP synthesis, and release of pro-apoptotic factors. nih.govmdpi.com

The primary molecular target for Antamanide's inhibitory action on the mPTP is the mitochondrial matrix protein, cyclophilin D (CypD). nih.govresearchgate.net CypD is a peptidyl-prolyl cis-trans isomerase that sensitizes the mPTP to opening. nih.govfrontiersin.org Antamanide's interaction with CypD prevents the pore from opening in response to inducers. nih.gov

Several key findings in non-human model systems elucidate this mechanism:

Inhibition of CypD Activity: Antamanide directly targets and abolishes the peptidyl-prolyl cis-trans isomerase activity of cyclophilin D. nih.govresearchgate.net

Ineffectiveness in CypD-null Models: The inhibitory effect of Antamanide on the mPTP is absent in mitochondria or cells derived from cyclophilin D null animals, confirming CypD as its specific target. nih.govresearchgate.net

Prevention of Mitochondrial Depolarization: In cell models, Antamanide effectively abrogates the mitochondrial depolarization and subsequent cell death caused by known mPTP inducers like clotrimazole (B1669251) and a hexokinase II N-terminal peptide. nih.govresearchgate.net

Non-additive with Cyclosporin A: The inhibition of the mPTP by Antamanide is not additive to that of Cyclosporin A, a well-known CypD-binding drug, further indicating they share a common target. nih.govresearchgate.net

This mechanism of action positions Antamanide as a potent inhibitor of cell death pathways that are dependent on the opening of the mitochondrial permeability transition pore. nih.gov

Table 1: Research Findings on Antamanide's Modulation of Programmed Cell Death

| Finding | Model System | Mechanism of Action | Reference |

|---|---|---|---|

| Inhibition of Mitochondrial Permeability Transition Pore (mPTP) | Isolated Mitochondria, Cultured Cells | Targets and inhibits the pore regulator cyclophilin D (CypD). | nih.govresearchgate.net |

| Abrogation of Cell Death | Cultured Cells | Prevents mitochondrial depolarization and cell death induced by mPTP-opening agents. | nih.gov |

| Requirement of Target | Mitochondria/Cells from CypD null animals | Ineffective in the absence of cyclophilin D, confirming it as the molecular target. | nih.govresearchgate.net |

| Abolishment of Enzymatic Activity | In vitro assays | Inhibits the peptidyl-prolyl cis-trans isomerase activity of cyclophilin D. | nih.gov |

Table of Mentioned Compounds

Natural Occurrence and Biosynthetic Pathways

Isolation from Amanita phalloides and Related Fungi

Antamanide is a natural compound found in the death cap mushroom, Amanita phalloides. This fungus is notorious for producing two main groups of toxins: the highly toxic amatoxins and the phallotoxins wikipedia.org. Antamanide was isolated from this species as an unrelated compound wikipedia.org. Its discovery stemmed from investigations into the anti-phalloidin activity within lipophilic extractions of the mushroom wikipedia.org. While A. phalloides is the primary source, related deadly Amanita species are known to produce a large variety of cyclic peptides, suggesting the potential for antamanide or similar compounds to be present in other species within the genus pnas.org. The isolation of antamanide and other toxins like amatoxins from Amanita phalloides can be achieved with high purity using techniques such as preparative high-performance liquid chromatography (HPLC) researchgate.net.

It is noteworthy that while amatoxins are responsible for the severe toxicity of the death cap mushroom, antamanide itself is not known to be a toxin pnas.org. In fact, it has been studied for its potential to counteract the toxic effects of phalloidin (B8060827) wikipedia.orgmdpi.com.

Genetic Basis of Antamanide Biosynthesis

The biosynthesis of antamanide and other cyclic peptides in Amanita mushrooms is a complex process rooted in the organism's genetic framework. Unlike many other fungal peptides synthesized by non-ribosomal peptide synthetases (NRPSs), these compounds are ribosomally synthesized pnas.orgnih.gov.

The genetic blueprint for antamanide and related cyclic peptides is encoded by the MSDIN gene family pnas.orgnih.govnih.gov. This gene family is named for the first five conserved amino acids in the precursor peptides pnas.orgnih.gov. In poisonous Amanita species, this gene family has undergone significant expansion, with some species having 19 to 40 MSDIN genes in their genomes pnas.org. This expansion is a key factor in the diverse array of cyclic peptides produced by these fungi pnas.org.

Research on the genomes of Amanita phalloides and Amanita bisporigera has revealed the presence of approximately 30 MSDIN genes in each species, many of which are predicted to encode for yet unknown cyclic peptides nih.gov. Interestingly, a gene for cycloamanide B was found in A. phalloides, but genes for antamanide and cycloamanides A, C, and D were not identified in the specific genome sequenced in that study, suggesting natural variation among different isolates of the same species nih.gov.

The biosynthesis of antamanide is a ribosomal process, representing the first known ribosomal cyclic peptide pathway discovered in fungi mdpi.comfao.org. The MSDIN genes are transcribed into messenger RNA (mRNA), which is then translated by ribosomes into precursor peptides nih.gov. These precursor peptides are typically 34–37 amino acids long and contain a highly variable "core" region that will become the final cyclic peptide, flanked by conserved leader and follower sequences nih.gov.

Following ribosomal synthesis, the precursor peptides undergo several post-translational modifications to yield the mature, cyclic antamanide nih.gov. A key enzyme in this process is a specialized prolyl oligopeptidase (POP), specifically POPB, which recognizes the proproteins, cleaves the leader and follower sequences, and macrocyclizes the core peptide pnas.orgnih.govnih.gov. Further modifications, such as hydroxylation, can occur on other cyclic peptides from Amanita, although for antamanide, the primary modifications are proteolytic cleavage and cyclization pnas.orgmdpi.com.

Amino Acid Composition and Sequence Determination

Antamanide is a cyclic decapeptide, meaning it is a ring composed of ten amino acids wikipedia.orgmdpi.com. Its specific amino acid sequence has been determined to be c(Val-Pro-Pro-Ala-Phe-Phe-Pro-Pro-Phe-Phe) wikipedia.org. This composition includes one valine, four proline, one alanine, and four phenylalanine residues wikipedia.org. The determination of this sequence is crucial for understanding its structure and function. Techniques like high-resolution solid-state NMR and mass spectrometry are instrumental in elucidating the amino acid sequence and three-dimensional structure of such cyclic peptides mdpi.comsemanticscholar.org.

Table 1: Amino Acid Composition of Antamanide

| Amino Acid | Abbreviation | Count |

| Valine | Val | 1 |

| Proline | Pro | 4 |

| Alanine | Ala | 1 |

| Phenylalanine | Phe | 4 |

Evolutionary Aspects of Cyclic Peptide Biosynthesis in Fungi

The biosynthesis of cyclic peptides in fungi, particularly the ribosomal pathway seen in Amanita, presents interesting evolutionary questions. The presence of the amanitin biosynthetic pathway, which produces a variety of cyclic peptides including the precursors to antamanide, in phylogenetically distant fungal genera like Amanita, Galerina, and Lepiota suggests a complex evolutionary history pnas.orgnih.govfao.org.

One prominent hypothesis is that the genes for this pathway, including the MSDIN gene family and the crucial POPB enzyme, have been dispersed through horizontal gene transfer (HGT) among these unrelated mushrooms that may share similar habitats pnas.orgnih.gov. Phylogenetic analyses of the POPB gene, a key enzyme in the pathway, show a much closer relationship between the genes from these different genera than would be expected from their species phylogeny, supporting the HGT hypothesis fao.orgresearchgate.net.

The significant expansion and diversification of the MSDIN gene family specifically within the Amanita genus has led to a much wider array of cyclic peptides compared to Galerina and Lepiota pnas.org. This expansion highlights a dynamic evolutionary process that has allowed Amanita species to generate a large and varied chemical arsenal of cyclic peptides. While many cyclic peptides in fungi are synthesized via non-ribosomal peptide synthetases (NRPSs), the ribosomal synthesis pathway in Amanita represents a distinct and efficient strategy for producing a diversity of these compounds nih.govnih.gov.

Advanced Analytical Methods for Characterization and Quantification

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the analysis of peptides like Buserelin due to its high sensitivity and ability to provide precise molecular weight and structural information. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and large biomolecules like peptides, as it typically produces intact molecular ions with minimal fragmentation. ijsra.netpetro-online.com In the analysis of Buserelin, ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) to provide online separation and mass analysis. ijsra.netscispace.com This technique is valuable for confirming the molecular weight of Buserelin, which has a molecular weight of 1239.44 Daltons. researchgate.net The positive ion mode is generally preferred for peptides like Buserelin as they can be easily protonated. ijsra.net ESI-MS can also be used to study the stability of Buserelin by detecting modifications such as oxidation and deamidation. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the amino acid sequence of peptides. In a typical MS/MS experiment, the parent ion of Buserelin is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reconstruct the peptide sequence. nih.govilmexhibitions.com This method is crucial for confirming the identity of Buserelin and for identifying any sequence variants or modifications. For instance, in a study using LC-ESI-MS/MS, specific product ions of Buserelin were identified at m/z 592.60 and m/z 241.10, which can be used for its unambiguous identification and quantification in various matrices. scispace.com Software-aided approaches can compare the experimental MS/MS fragmentation patterns with theoretical fragments to automatically identify Buserelin and its metabolites. unina.it

| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Application |

|---|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺, [M+2H]²⁺ | N/A | Molecular Weight Confirmation |

| MS/MS | Positive | e.g., [M+2H]²⁺ at 620.5 | 592.60, 241.10 | Sequence Verification, Identification |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) is an analytical technique renowned for its ultra-high resolution and exceptional mass accuracy. nih.govmdpi.comnih.gov This level of performance allows for the unambiguous determination of elemental compositions from measured mass-to-charge ratios. petro-online.compacelabs.com In the context of peptide analysis, FTICR-MS can resolve isotopic fine structures and differentiate between molecules with very similar masses (isobars), which might be indistinguishable with lower-resolution instruments. nih.gov While specific detailed studies on the standalone application of FTICR-MS for Buserelin are not extensively documented in readily available literature, its capabilities are highly relevant for in-depth structural characterization and purity assessment of such therapeutic peptides. unina.italirahealth.com The high mass accuracy, often in the parts-per-billion (ppb) range, would provide a high degree of confidence in the identification of Buserelin and its potential impurities or degradation products. nih.gov

Chromatographic Separation Methods

Chromatographic techniques are fundamental for separating Buserelin from impurities and formulation excipients prior to its quantification and characterization.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and quantification of Buserelin. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier like formic acid or phosphoric acid. unina.it The purity of Buserelin is often determined by analyzing the peak area percentage of the main peak relative to any impurity peaks. researchgate.net For mass spectrometry compatibility, volatile mobile phase modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is another powerful separation technique for peptide analysis. mdpi.com CZE separates molecules based on their charge-to-size ratio in an electric field. It offers high separation efficiency, short analysis times, and low consumption of sample and reagents. A validated CZE method for Buserelin utilized a bare fused silica (B1680970) capillary with a phosphate (B84403) buffer at low pH (pH 3.00) and UV detection at 200 nm. This method was able to separate Buserelin from its degradation products in under 10 minutes. While the general principle of affinity capillary electrophoresis, which separates molecules based on specific binding interactions, is known for peptide analysis, specific applications for Buserelin are not widely reported.

| Method | Stationary/Mobile Phase or Buffer | Detection | Key Performance Metrics |

|---|---|---|---|

| RP-HPLC | C18 column; Acetonitrile/Water with Formic Acid | UV | Purity >98% researchgate.net |

| CZE | Bare fused silica capillary; 26.4 mM Phosphate buffer (pH 3.00) | UV (200 nm) | Linearity: 0.781-500 µg/mL (r=0.9996); LOD: 0.39 µg/mL |

Combined Analytical Approaches for Purity and Identity Confirmation

For comprehensive characterization and to meet stringent regulatory requirements, combined or hyphenated analytical approaches are employed. These methods leverage the separation power of chromatography or electrophoresis with the high specificity and sensitivity of mass spectrometry.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of Buserelin, even in complex biological matrices. A sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for Buserelin. mdpi.com Similarly, the online combination of Capillary Zone Electrophoresis with Mass Spectrometry (CZE-MS) provides a fast and precise method for the analysis of Buserelin. researchgate.net In one such method, formic acid was used as the background electrolyte, which is compatible with positive ionization mode ESI-MS. researchgate.net